2-丙烯酰胺,2-氰基-3-(4-羟基-3,5-双(1-甲基乙基)苯基)-

描述

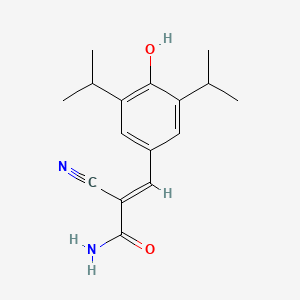

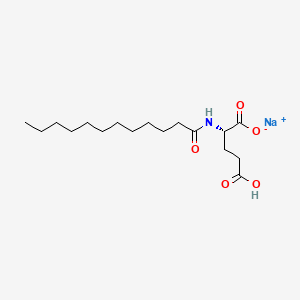

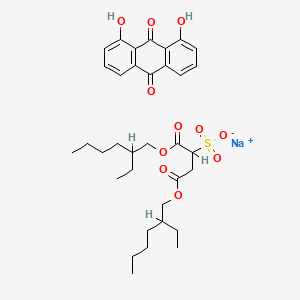

ST 271 是一种化学化合物,以其作为蛋白质酪氨酸激酶抑制剂的作用而闻名。它在抑制磷脂酶 D 活性方面特别有效,磷脂酶 D 是一种参与多种细胞过程的酶。 ST 271 的分子式为 C16H20N2O2,摩尔质量为 272.34 克/摩尔 .

科学研究应用

ST 271 具有广泛的科学研究应用,包括:

化学: 用作研究蛋白质酪氨酸激酶活性及磷脂酶 D 抑制的工具。

生物学: 用于细胞研究,以了解信号转导途径。

医学: 研究其在涉及异常激酶活性的疾病中的潜在治疗应用。

作用机制

ST 271 通过抑制蛋白质酪氨酸激酶发挥作用,蛋白质酪氨酸激酶是一类催化将磷酸基团从三磷酸腺苷转移到蛋白质中的酪氨酸残基上的酶。 这种抑制导致抑制磷脂酶 D 的活性,磷脂酶 D 参与各种细胞过程,例如信号转导、膜转运和细胞骨架组织 .

生化分析

Biochemical Properties

ST271 interacts with enzymes such as protein tyrosine kinases and phospholipase D. It inhibits the activation of phospholipase D stimulated by fMet-Leu-Phe and PAF, with IC50 values of 6.7 and 9 μM, respectively . It also partially inhibits peptide phosphorylation in the membrane preparation and in permeabilized platelets .

Cellular Effects

ST271 has significant effects on various types of cells and cellular processes. It causes complete inhibition of formation of inositol phosphates induced by FcγRII cross-linking, but also induces a small but significant inhibition of the response to thrombin and U46619 .

Molecular Mechanism

The molecular mechanism of ST271 involves its action as a protein tyrosine kinase inhibitor. It inhibits the activation of phospholipase D, which is involved in various cellular processes including cell signaling and lipid metabolism .

准备方法

合成路线和反应条件

ST 271 的合成涉及多个步骤,从核心结构的制备开始。关键中间体通常通过一系列反应合成,包括硝化、还原和酰化。 最后一步涉及氰基和酰胺键的形成,从而形成 ST 271 .

工业生产方法

ST 271 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 该化合物通常在受控环境中生产,以保持一致性和质量 .

化学反应分析

反应类型

ST 271 经历各种化学反应,包括:

氧化: ST 271 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 该化合物可以被还原形成不同的还原产物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种亲核试剂和亲电试剂可用于取代反应.

主要形成的产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能导致羟基化衍生物的形成,而还原可能生成胺衍生物 .

相似化合物的比较

类似化合物

Tyrphostin AG 1478: 另一种结构不同但抑制活性类似的蛋白质酪氨酸激酶抑制剂。

染料木素: 一种天然存在的异黄酮,也抑制蛋白质酪氨酸激酶。

厄洛替尼: 表皮生长因子受体酪氨酸激酶的小分子抑制剂

ST 271 的独特性

ST 271 的独特之处在于它对磷脂酶 D 活性的特异性抑制,这在其他蛋白质酪氨酸激酶抑制剂中并不常见。 这使其成为研究磷脂酶 D 在细胞过程中的作用以及潜在治疗应用的宝贵工具 .

属性

IUPAC Name |

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLQHJRJKQDTKW-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106392-48-7 | |

| Record name | ST 271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106392487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ST271 interact with its target protein tyrosine kinases?

A1: ST271 competitively inhibits the phosphorylation of tyrosine residues on substrate proteins by binding to the active site of PTKs. [] This competitive inhibition prevents the tyrosine kinase from phosphorylating its target proteins. []

Q2: What are the downstream effects of ST271-mediated PTK inhibition?

A2: Inhibiting PTKs with ST271 disrupts various cellular processes, including:

- Inhibition of prostacyclin (PGI2) synthesis and release: ST271 blocks agonist-stimulated PGI2 release from human umbilical vein endothelial cells (HUVECs) by interfering with a calcium-sensitive step upstream of cyclooxygenase. []

- Inhibition of phospholipase C (PLC) activation: ST271 reduces intracellular calcium levels, thereby inhibiting PLC activation in human platelets stimulated by both G protein-coupled receptors and tyrosine kinase-linked receptors. []

- Inhibition of phospholipase D (PLD) activity: ST271 effectively inhibits PLD activity stimulated by various agonists in human neutrophils, suggesting its involvement in receptor-mediated PLD activation pathways. []

Q3: What is the molecular formula and weight of ST271?

A3: The molecular formula of ST271 is C16H18N2O2, and its molecular weight is 270.33 g/mol.

Q4: Is there information available on the material compatibility and stability of ST271 under various conditions?

A4: The provided research papers do not offer specific details regarding the material compatibility or stability of ST271 under different conditions.

Q5: Does ST271 exhibit any catalytic properties? What are its primary applications in research?

A5: ST271 is not known to possess catalytic properties. Its primary application in research is as a pharmacological tool to investigate the role of PTKs in various cellular processes, such as signal transduction, inflammation, and cell growth.

Q6: Have any computational chemistry studies been conducted on ST271?

A6: The provided research papers do not mention any specific computational chemistry studies conducted on ST271.

Q7: How do structural modifications of ST271 affect its activity and potency?

A7: While specific SAR studies for ST271 are not described in the provided research, analogs of ST271, such as genistein and daidzein, have been tested. Genistein, a more potent PTK inhibitor than daidzein, effectively attenuated PGI2 release. [] This suggests that subtle structural changes within this class of compounds can significantly impact their inhibitory activity.

Q8: What is known about the stability of ST271 and any formulation strategies to improve its stability or bioavailability?

A8: The provided research papers do not offer specific details on the stability of ST271 or strategies for improving its formulation.

Q9: Is there information available on the SHE regulations and compliance of ST271?

A9: The provided research papers do not specifically address SHE regulations or compliance for ST271.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of ST271?

A10: The provided research papers primarily focus on the in vitro effects of ST271 and do not delve into its in vivo PK/PD properties, including ADME.

Q11: What in vitro and in vivo models have been used to study the efficacy of ST271?

A11: ST271's efficacy has been investigated using various in vitro models, including:

- Human umbilical vein endothelial cells (HUVECs): Used to study its effects on PGI2 release and E-selectin expression. [, ]

- Human platelets: Used to investigate its impact on PLC activation and intracellular calcium levels. []

- Human neutrophils: Employed to examine its inhibitory effects on PLD activity. []

- Swiss 3T3 fibroblasts: Utilized to analyze its influence on DAG generation. []

Q12: What is the safety profile of ST271?

A12: The provided research papers primarily focus on the mechanism of action and cellular effects of ST271 and do not provide comprehensive data on its toxicology and safety profile.

Q13: Which bacterial species, discussed in these papers, are associated with ST271 resistance?

A13: The research papers primarily focus on ST271 as a PTK inhibitor in human cells and do not associate it with bacterial resistance. Instead, they discuss Streptococcus pneumoniae sequence type 271 (ST271), a multi-drug resistant strain. [, , , , , , , , , , , ]

Q14: What is the significance of Streptococcus pneumoniae ST271 in a clinical setting?

A14: Streptococcus pneumoniae ST271 is a significant concern due to its high level of antibiotic resistance. This clone, often associated with serotype 19F, has been identified globally and shows resistance to multiple antibiotics, including penicillin and erythromycin. [, , , , , , , , , , , ] Its emergence and spread pose challenges for treating pneumococcal infections, particularly in children, emphasizing the need for effective vaccines and alternative treatment strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

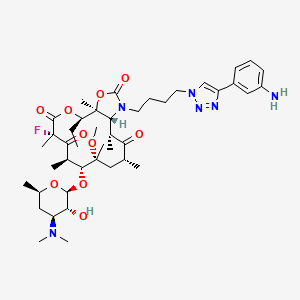

![(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 3-hydroxy-3-methylbutanoate](/img/structure/B1681058.png)